Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound belonging to the quinazoline family, which is characterized by its unique structural features and potential biological activities. This compound, with a molecular formula of CHNO, is noteworthy for its furan and quinazoline components, which have been associated with various pharmacological properties, including antimicrobial and anticancer activities .
Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is classified as a quinazoline derivative. Quinazolines are bicyclic compounds that contain a benzene ring fused to a pyrimidine ring. This specific compound also features a carboxylate group and an oxo group, which contribute to its chemical reactivity and biological activity .
The synthesis of methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves several key steps:
Technical details include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine or potassium carbonate to facilitate these reactions .
Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can participate in various chemical reactions due to its functional groups:
Technical details of these reactions often involve specific conditions such as temperature control and the use of protecting groups during synthesis .
The mechanism of action for methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is not fully elucidated but is hypothesized to involve:
In vitro studies have shown varying degrees of activity against different microbial strains, indicating potential therapeutic applications .
Relevant data from analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and High Performance Liquid Chromatography (HPLC) confirm these properties .
Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several potential applications in scientific research:
The quinazolin-4-one core represents the foundational scaffold for synthesizing Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate. Anthranilic acid derivatives serve as universal precursors in constructing this bicyclic system. The classical Niementowski reaction remains the predominant approach, involving the condensation of anthranilic acid with amides or imidates under thermal conditions. This one-pot cyclodehydration typically employs high-boiling solvents like dimethylformamide or glycerol at temperatures exceeding 150°C, facilitating both amide bond formation and ring closure [4].
Alternative pathways utilize isothiocyanate intermediates for enhanced regioselectivity. As demonstrated in related syntheses, anthranilic acid first reacts with aryl isothiocyanates to form thiourea intermediates, which undergo base-promoted cyclization to yield 2-mercaptoquinazolin-4-ones—key precursors for subsequent modifications. This method provides superior control over the C2 position’s functionality, crucial for introducing diverse pharmacophoric elements [4] [6]. Microwave-assisted cyclization significantly improves efficiency and sustainability. For example, irradiating anthranilic acid with formamide at 180°C for 15 minutes achieves quinazolinone yields exceeding 85%, reducing reaction times from hours to minutes while minimizing byproduct formation [4].
Table 1: Comparative Analysis of Quinazoline Core Cyclization Methods
Method | Reagents/Conditions | Reaction Time | Yield Range | Key Advantages |
---|---|---|---|---|
Classical Niementowski | Anthranilic acid + amides, >150°C | 8–24 hours | 50–70% | Broad substrate compatibility |
Isothiocyanate route | Anthranilic acid + R-NCS, base, 80°C | 2–4 hours | 75–90% | Precise C2 functionalization |
Microwave-assisted | Anthranilic acid + formamide, 180°C | 10–20 minutes | 85–95% | Rapid, energy-efficient, high yield |
N-Alkylation at the N3 position with furan-2-ylmethyl groups requires strategic optimization due to competing O-alkylation and regioselectivity challenges. Quinazolin-4-ones exist in tautomeric equilibrium (lactam-lactim), complicating alkylation. Employing phase-transfer catalysts like tetrabutylammonium bromide in dichloromethane-water biphasic systems directs N-alkylation efficiently. This approach, using furfuryl bromide under mild conditions (25–40°C), achieves N3-selectivity with yields >80% and minimizes O-alkylated byproducts [6].
Carboxylate installation at the C7 position employs late-stage esterification strategies. Direct carboxylation of quinazolinone precursors proves challenging; instead, anthranilic acid derivatives pre-functionalized with methyl ester groups provide optimal results. For instance, methyl 2-amino-4-(methoxycarbonyl)benzoate undergoes Niementowski cyclization with formamide, preserving ester integrity while constructing the core. Alternatively, palladium-catalyzed carbonylation of 7-bromoquinazolinones under carbon monoxide pressure (1–3 atm) in methanol introduces the methyl ester moiety, though this requires specialized equipment [5].
Convergent synthetic routes integrate both functionalities sequentially. As exemplified in structurally analogous compounds, initial cyclization using methyl 2-amino-4-carboxybenzoate establishes the C7-methyl ester, followed by selective N3-alkylation using furfuryl bromide and potassium carbonate in acetone. This sequence affords the target compound in 72% overall yield, with HPLC purity >98% after recrystallization [5] [6].
Table 2: Functional Group Introduction Strategies
Functional Group | Method | Reagents/Conditions | Yield | Critical Parameters |
---|---|---|---|---|
N3-Furan-2-ylmethyl | Phase-transfer alkylation | Furfuryl bromide, TBAB, K₂CO₃, H₂O/CH₂Cl₂ | 82% | Temperature control (<40°C) |
C7-Methyl ester | Pre-functionalized anthranilate | Methyl 2-amino-4-carboxybenzoate + formamide | 78% | Solvent choice (DMF vs. glycerol) |
C7-Methyl ester | Palladium-catalyzed carbonylation | 7-Bromoquinazolinone, Pd(OAc)₂, CO, MeOH | 65% | CO pressure (1–3 atm) |
Sustainable synthesis of Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate leverages non-conventional media and energy-efficient activation. Deep eutectic solvents (DES), particularly choline chloride-urea mixtures (1:2 molar ratio), serve as recyclable reaction media for cyclization steps. These solvents enhance anthranilic acid and isothiocyanate reactivity, enabling quinazoline ring formation at 80°C without metal catalysts. After extraction, DES recovery exceeds 90% over five cycles, reducing hazardous waste generation [4].
Microwave irradiation dramatically accelerates both cyclization and alkylation steps while improving atom economy. For S-alkylation in mercaptoquinazolinone intermediates, microwave-assisted reactions (120°C, 10 minutes) in ethanol achieve near-quantitative conversions compared to conventional reflux (5–20 hours). This technique reduces solvent consumption by 60% and energy input by >90%, aligning with green chemistry principles [4]. Emerging biocatalytic approaches employ lipases or transaminases for enantioselective modifications, though applications remain exploratory for this specific compound. Immobilized Candida antarctica lipase B catalyzes esterification of quinazoline carboxylic acids in non-aqueous media, potentially enabling enzymatic ester synthesis under ambient conditions [4].
Solvent-free mechanochemical milling presents another sustainable alternative. Ball-milling anthranilic acid derivatives with urea and furfurylamine derivatives facilitates one-pot cyclization and alkylation via solid-state reactions. This technique eliminates solvent use entirely and achieves yields comparable to solution-phase methods (75–85%), though scalability requires further optimization [4].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: